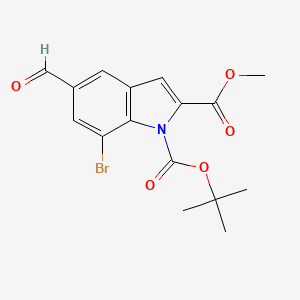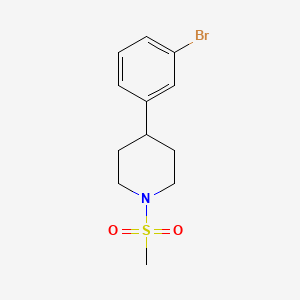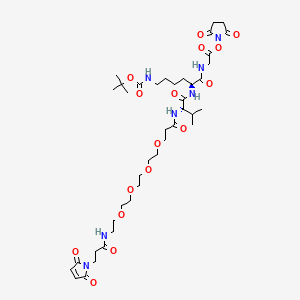
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is an organic compound with a complex structure that includes a dioxolane ring and two phenyl groups attached to a central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol typically involves the reaction of diphenylmethanol with 2,2-dimethyl-1,3-dioxolane. The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with various enzymes makes it a candidate for developing enzyme inhibitors or activators.
Medicine
In medicine, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is investigated for its potential therapeutic properties. It is being explored as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
- ®-(2,2-dimethyl-1,3-dioxolan-4-yl)phenylmethanol
- ®-(2,2-dimethyl-1,3-dioxolan-4-yl)benzylmethanol
Uniqueness
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and two phenyl groups. This combination of features imparts distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1 |
InChI Key |
KPGCQRHYMXWWIM-MRXNPFEDSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)

![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)


![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)



![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)

